2-Propenoic acid, ethyl ester, polymer with ethene, also known as acrylic acid-ethylene copolymer or ethylene acrylic acid copolymer (EAA), is a versatile polymer formed by the polymerization of two monomers: 2-propenoic acid (acrylic acid) and ethene (ethylene). The specific ratio of these monomers determines the final properties of the copolymer [].
EAA can be synthesized through various techniques, including free radical polymerization, emulsion polymerization, and solution polymerization. Each method offers different advantages and disadvantages in terms of control over the polymer architecture, final properties, and processing conditions.
EAA finds numerous applications in material science due to its unique combination of properties. It exhibits good adhesion, flexibility, toughness, and resistance to chemicals and oils. These features make it a valuable component in various materials, including:
EAA is also being explored for potential applications in the biomedical field. Its biocompatible nature and ability to be modified with various functional groups make it a promising candidate for:
Ongoing research focuses on developing new functionalities and applications for EAA. This includes exploring:
Ethene, also known as ethylene, is a colorless, flammable gas with the chemical formula . It is the simplest alkene, characterized by a double bond between two carbon atoms. Ethene plays a crucial role in various chemical processes and is a foundational building block in organic chemistry. Ethyl prop-2-enoate, commonly referred to as ethyl acrylate, has the formula and is an ester derived from acrylic acid and ethanol. This compound is notable for its use in the production of polymers and resins.
Not applicable for copolymers like acrylic acid-ethylene copolymer as they don't have a specific biological function. Their mechanism of action in research depends on the intended application.
For instance, in drug delivery systems, the copolymer's properties might influence drug release rates or targeting mechanisms.
Ethene is primarily produced through steam cracking of hydrocarbons, where high temperatures break down larger molecules into smaller ones. Other methods include:
Ethyl prop-2-enoate can be synthesized using several methods:
Research indicates that ethylene can enhance the efficacy of certain herbicides when applied together, improving agricultural outcomes. For ethyl prop-2-enoate, studies show its reactivity with nucleophiles can lead to the formation of valuable pharmaceutical compounds through Michael addition reactions .
Several compounds share structural or functional similarities with ethene and ethyl prop-2-enoate:
Compound | Formula | Key Features |
---|---|---|
Propylene | Another alkene used in polymer production | |
Butylene | Used in the production of synthetic rubber | |
Methyl acrylate | Similar ester used for polymerization | |
Vinyl acetate | Used in adhesives and paints | |
Acrylic acid | Precursor for ethyl prop-2-enoate |
Ethylene's unique properties stem from its double bond, making it highly reactive compared to saturated hydrocarbons. Ethyl prop-2-enoate's reactivity as an unsaturated ester allows for diverse applications in polymer chemistry, distinguishing it from other esters like methyl acrylate or vinyl acetate .
This comprehensive overview highlights the significance of both ethene and ethyl prop-2-enoate within organic chemistry and industrial applications, showcasing their unique properties and roles in various chemical processes.
Ethene biosynthesis in plants represents one of the most well-characterized plant hormone production pathways, operating through a sophisticated metabolic network known as the Yang cycle [2] [36]. The biosynthetic pathway begins with methionine, a sulfur-containing amino acid that serves as the fundamental precursor for ethene production in all plant tissues [5] [7].
The initial step involves the conversion of methionine to S-adenosyl-methionine by S-adenosyl-methionine synthetase, which requires adenosine triphosphate as an energy source [2] [5]. This reaction represents the entry point into the ethene biosynthetic pathway and connects ethene production to cellular energy metabolism [37]. S-adenosyl-methionine serves as a critical branch point in plant metabolism, functioning not only as an ethene precursor but also as a major methyl donor for various cellular processes [2].
The first committed step in ethene biosynthesis occurs when S-adenosyl-methionine is converted to 1-aminocyclopropane-1-carboxylic acid by 1-aminocyclopropane-1-carboxylic acid synthase [2] [7]. This enzyme belongs to the pyridoxal phosphate-dependent enzyme family and catalyzes the rate-limiting step in ethene production under most physiological conditions [35]. The reaction simultaneously produces 5'-methylthioadenosine, which enters the methionine recycling pathway [36].
The final step in ethene biosynthesis involves the oxidation of 1-aminocyclopropane-1-carboxylic acid to ethene by 1-aminocyclopropane-1-carboxylic acid oxidase [7] [37]. This enzyme belongs to the 2-oxoglutarate-dependent dioxygenase superfamily and requires iron, 2-oxoglutarate, and ascorbate as cofactors [37]. The reaction produces ethene, carbon dioxide, and hydrogen cyanide, with the latter being detoxified by β-cyanoalanine synthase [2] [6].
The methionine recycling component, known as the Yang cycle, ensures continuous ethene production without depleting cellular methionine pools [36] [38]. This pathway converts 5'-methylthioadenosine through a series of eight enzymatic steps back to methionine [36]. The cycle involves methylthioadenosine nucleosidase, methylthioribose kinase, methylthioribose-1-phosphate isomerase, dehydratase-enolase-phosphatase, acireductone dioxygenase, and an unidentified aminotransferase [36] [38].
Step | Enzyme | Substrate | Product | Cofactor Required |
---|---|---|---|---|
1 | S-adenosyl-methionine synthetase | Methionine + adenosine triphosphate | S-adenosyl-methionine | adenosine triphosphate |
2 | 1-aminocyclopropane-1-carboxylic acid synthase | S-adenosyl-methionine | 1-aminocyclopropane-1-carboxylic acid + 5'-methylthioadenosine | Pyridoxal phosphate |
3 | 1-aminocyclopropane-1-carboxylic acid oxidase | 1-aminocyclopropane-1-carboxylic acid | Ethene + carbon dioxide + hydrogen cyanide | Iron, 2-oxoglutarate, ascorbate |
4 | Methylthioadenosine nucleosidase | 5'-methylthioadenosine | 5-methylthioribose + adenine | None |
5 | Methylthioribose kinase | 5-methylthioribose | 5-methylthioribose-1-phosphate | adenosine triphosphate |
Ethene production is regulated by multiple factors including developmental stage, environmental stress, and hormonal signals [1] [4]. During fruit ripening, ethene biosynthesis increases dramatically through enhanced expression of both 1-aminocyclopropane-1-carboxylic acid synthase and 1-aminocyclopropane-1-carboxylic acid oxidase genes [3] [4]. Environmental stresses such as wounding, pathogen attack, and temperature extremes also stimulate ethene production through transcriptional activation of biosynthetic enzymes [4].
Industrial ethene production is dominated by steam cracking technology, which accounts for the vast majority of global ethene manufacturing capacity [14] [15]. Steam cracking involves the thermal decomposition of hydrocarbon feedstocks at temperatures between 750 and 875 degrees Celsius in the presence of steam [9] [16]. The process utilizes various feedstocks including ethane, propane, naphtha, and gas oil, with feedstock selection influencing product yields and process economics [13] [14].
The steam cracking process begins with feedstock preheating and mixing with dilution steam before entering high-temperature furnaces [9] [16]. The furnace design incorporates radiant and convection sections, with the radiant section providing the intense heat required for hydrocarbon decomposition [9]. Residence times in the furnace are typically measured in milliseconds to maximize ethene yields while minimizing secondary reactions that produce undesired byproducts [14] [16].
Ethane cracking represents the most selective route to ethene production, achieving yields of 50 to 60 percent [13]. Propane cracking yields 40 to 45 percent ethene, while naphtha cracking produces 25 to 35 percent ethene along with significant quantities of propene and other olefins [13]. The cracking severity, controlled by temperature and residence time, determines the product distribution and can be optimized based on market demands [14].
Following thermal cracking, the hot effluent undergoes rapid quenching to terminate reactions and prevent product degradation [16]. The quenched gas stream enters a complex separation train involving compression, acid gas removal, drying, and cryogenic distillation [13] [16]. The separation process recovers pure ethene along with valuable coproducts including propene, butadiene, and aromatics [13].
Production Method | Temperature Range (°C) | Pressure (bar) | Feedstock | Ethene Yield (%) | Commercial Status |
---|---|---|---|---|---|
Steam Cracking (Naphtha) | 750-875 | 1-2 | Naphtha | 25-35 | Commercial |
Steam Cracking (Ethane) | 750-875 | 1-2 | Ethane | 50-60 | Commercial |
Steam Cracking (Propane) | 750-875 | 1-2 | Propane | 40-45 | Commercial |
Oxidative Dehydrogenation | 580 | 1 | Ethane + Oxygen | 18.8 | Development |
Oxidative Coupling | 700-800 | 1-5 | Methane + Oxygen | 10-25 | Development |
Global ethene production capacity reached approximately 225 million tonnes per annum in 2022, with projections indicating growth to 331 million tonnes per annum by 2030 [43]. Asia dominates capacity additions, accounting for 61.24 million tonnes per annum of new capacity from planned projects [43]. China specifically is expected to contribute 35 percent of global capacity additions through 2030, driven by economic growth and expanding downstream demand [46].
The steam cracking process consumes significant energy, typically requiring 28 to 32 gigajoules per tonne of ethene produced [10]. Process optimization focuses on heat integration, advanced furnace designs, and improved separation technologies to reduce energy consumption [11]. Modern crackers incorporate short residence time technologies and advanced catalyst systems to enhance selectivity and reduce operating costs [11].
Regional variations in feedstock availability influence cracking technology deployment [43] [45]. North American plants predominantly utilize ethane from shale gas resources, while Asian facilities rely more heavily on naphtha feedstocks [43]. The Middle East leverages abundant ethane and propane supplies from associated gas processing [43].
Ethyl acrylate synthesis primarily occurs through direct esterification of acrylic acid with ethanol, representing the dominant commercial production route [17] [19]. This acid-catalyzed reaction typically employs sulfuric acid as a catalyst and operates at temperatures between 50 and 70 degrees Celsius under atmospheric pressure [22]. The reaction achieves conversions of 85 to 95 percent with selectivities of 90 to 95 percent [22].
The direct esterification process utilizes a slight excess of ethanol to drive the equilibrium toward ester formation and improve reaction kinetics [19] [21]. The reaction occurs in fixed bed reactors packed with ion-exchange resin catalysts, which provide strong acid functionality while simplifying product separation [19] [21]. The reaction mixture requires careful water management since water formation inhibits the forward reaction [22].
Following esterification, the crude product undergoes purification through multiple distillation steps [19] [20]. The first separation removes unreacted acrylic acid and heavy byproducts, with the acrylic acid being recycled to the reactor [19]. Subsequent distillation recovers and recycles unreacted ethanol, while final purification produces 99.5 percent pure ethyl acrylate [19] [21].
Alternative synthesis routes include the Reppe reaction, which combines acetylene, carbon monoxide, and ethanol in the presence of nickel carbonyl catalysts [17]. This historical process operates at 200 to 250 degrees Celsius and 200 to 300 bar pressure, achieving conversions of 70 to 80 percent [17]. However, the harsh operating conditions and toxic catalyst limit its commercial application [17].
The ethylene-acrylic acid addition reaction represents a specialized synthesis pathway involving direct addition of ethylene to acrylic acid [18]. This process employs sulfuric acid catalysts enhanced with manganese ions and operates at elevated temperatures of 330 to 370 degrees Celsius [18]. The manganese catalyst system improves acrylic acid efficiency by 3.8 percent compared to conventional sulfuric acid catalysis [18].
Synthesis Route | Reactants | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |
---|---|---|---|---|---|
Direct Esterification | Acrylic acid + Ethanol | Sulfuric acid | 50-70 | 85-95 | 90-95 |
Reppe Reaction | Acetylene + Carbon monoxide + Ethanol | Nickel carbonyl | 200-250 | 70-80 | 75-85 |
Ethylene Addition | Ethylene + Acrylic acid | Sulfuric acid + Manganese | 330-370 | 90-95 | 85-90 |
Transesterification | Methyl acrylate + Ethanol | Acid or base | 60-80 | 80-90 | 85-95 |
Acrylic Anhydride Route | Acrylic anhydride + Ethanol | Alkane diamine | 60 | 95+ | 79+ |
Emerging synthesis technologies focus on acrylic anhydride as an alternative to acrylic acid [24]. This approach utilizes alkane diamine catalysts to enable low-temperature reactions at 60 degrees Celsius [24]. The process achieves conversions exceeding 95 percent with selectivities above 79 percent, demonstrating superior performance compared to traditional triethylamine catalysts [24].
Transesterification routes convert methyl acrylate to ethyl acrylate through alcohol exchange reactions [17]. These processes employ either acid or base catalysts and operate at moderate temperatures of 60 to 80 degrees Celsius [17]. While achieving good conversions of 80 to 90 percent, transesterification finds primary application in specialty chemical production rather than bulk manufacturing [17].
Process optimization in ethyl acrylate synthesis focuses on catalyst development, reaction kinetics, and separation efficiency [22]. Kinetic studies demonstrate exponential temperature dependence following Arrhenius relationships, with activation energies varying based on catalyst type [22]. Catalyst screening indicates sulfuric acid provides superior performance compared to hydrochloric acid or hydroiodic acid alternatives [22].
Alternative ethylene production technologies are emerging as potential replacements for conventional steam cracking, driven by environmental concerns and feedstock diversification objectives [26] [32]. Oxidative dehydrogenation of ethane represents a promising near-term alternative, operating at significantly lower temperatures than steam cracking while achieving competitive economics [10] [12].
Oxidative dehydrogenation processes convert ethane and oxygen to ethylene at 580 degrees Celsius using specialized catalysts such as boron-containing zeolite chabazite [10] [12]. This technology achieves ethylene selectivities of 18.8 percent with reduced energy requirements compared to steam cracking [12]. Techno-economic analysis indicates production costs of 790 dollars per tonne ethylene, competitive with steam cracking costs of 832 dollars per tonne [10] [12].
Oxidative coupling of methane offers the potential to produce ethylene directly from natural gas [25] [29]. Conventional oxidative coupling operates at 700 to 800 degrees Celsius, achieving ethylene yields of 10 to 25 percent [29] [31]. Recent advances demonstrate low-temperature oxidative coupling at 150 degrees Celsius using electric field activation, significantly reducing equipment costs and energy requirements [29].
Bio-ethylene production from renewable ethanol provides a sustainable alternative to fossil-based processes [30] [34]. The technology involves catalytic dehydration of bioethanol at 400 degrees Celsius, achieving carbon conversion efficiencies of 85 percent [30]. Full-scale plant simulations indicate ethylene recovery rates of 90.7 percent with energy requirements of 17 megawatts electric plus 73 megawatts thermal [34].
Carbon dioxide electroreduction represents an emerging technology for ethylene production from captured carbon dioxide [26] [32]. This process utilizes copper catalysts in artificial photosynthesis systems powered by renewable energy [32]. The technology operates at room temperature and pressure, achieving total energy efficiency comparable to natural photosynthesis while converting greenhouse gases to valuable chemicals [32].
Technology | Feedstock | Temperature (°C) | Energy Intensity | Development Status |
---|---|---|---|---|
Oxidative Dehydrogenation | Ethane + Oxygen | 580 | Lower than steam cracking | Development |
Oxidative Coupling (Electric) | Methane + Oxygen | 150 | Low | Research |
Bio-ethylene | Bioethanol | 400 | Medium | Commercial (limited) |
Carbon dioxide Electroreduction | Carbon dioxide + Water | 25 | Low (renewable) | Research |
Methanol-to-Ethylene | Methanol | 400-500 | Medium | Development |
Methanol-to-ethylene processes convert methanol derived from synthesis gas to ethylene using aluminophosphate molecular sieve catalysts [31]. While offering feedstock flexibility, current economics remain unattractive compared to steam cracking [31]. Technical targets include improved catalyst selectivity and reduced methanol consumption to achieve commercial viability [31].
Shock wave reactor technology eliminates high energy supply through reactor walls by using gas dynamic effects to achieve instantaneous temperature increases [33]. This approach achieves ethylene yields of 58 percent with 70 percent ethane conversion at residence times less than 0.2 seconds [33]. The technology avoids coke formation while maintaining high selectivity through rapid quenching [33].
Metal-organic framework materials enable improved separations for alternative ethylene production processes [27]. These materials demonstrate highly selective ethylene adsorption, potentially replacing energy-intensive cryogenic distillation in oxidative coupling processes [27]. The technology could significantly reduce separation costs and improve overall process economics [27].